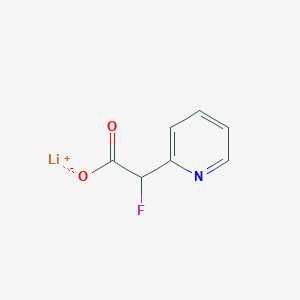

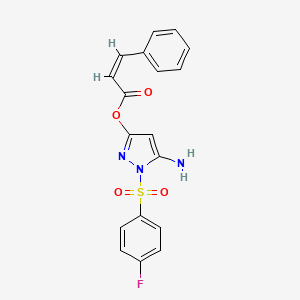

Lithium;2-fluoro-2-pyridin-2-ylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium;2-fluoro-2-pyridin-2-ylacetate” is a chemical compound that contains lithium, fluorine, and a pyridin-2-ylacetate group . It’s important to note that the specific properties and applications of this compound may vary depending on its exact structure and the context in which it is used.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific information on the physical and chemical properties of “this compound” is not available, the properties of similar compounds can be analyzed using various techniques .

Scientific Research Applications

Organic Synthesis Applications

Lithium;2-fluoro-2-pyridin-2-ylacetate is involved in the synthesis of complex organic molecules due to its reactivity. For instance, it has been used to generate 2-(dialkylamino)pyridines from 2-fluoropyridine under mild conditions, offering a direct route to obtain these compounds with high yield and purity. This method represents the first general approach for such transformations under ambient conditions (Thomas et al., 2003). Additionally, lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine has been studied, revealing ortholithiation processes and providing insights into the mechanism of substitution reactions (Viciu et al., 2010).

Lithium Battery Applications

In the realm of battery technology, this compound is part of the research into improving lithium battery performance. Studies have investigated its role in electrolytes for lithium metal batteries, examining the electrochemical properties and how they can enhance battery efficiency, stability, and safety (Bhatt et al., 2010). The material's involvement in forming stable solid electrolyte interphases (SEIs) has been noted as crucial for preventing dendrite growth and improving the Coulombic efficiency (Qian et al., 2015).

Materials Science Applications

Research extends to materials science, where this compound contributes to the development of advanced materials. For example, it has been used in the synthesis of nanoscaled ternary transition-metal fluorides as promising candidates for cathode materials in high-voltage lithium-ion batteries. The material enables a fluorolytic route to these compounds, relying on the thermal decomposition of specific precursor mixtures (Kohl et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. While specific information on the mechanism of action of “Lithium;2-fluoro-2-pyridin-2-ylacetate” is not available, lithium compounds are often used in various applications due to their unique properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific information on the safety and hazards of “Lithium;2-fluoro-2-pyridin-2-ylacetate” is not available, safety data sheets provide information on the safety and hazards of similar compounds . Additionally, the safety concerns associated with lithium-ion batteries have been studied .

properties

IUPAC Name |

lithium;2-fluoro-2-pyridin-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.Li/c8-6(7(10)11)5-3-1-2-4-9-5;/h1-4,6H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJNKTDUJZUMHV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=NC(=C1)C(C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FLiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)

![[2-(2-Adamantyl)ethyl]amine hydrochloride](/img/structure/B2859429.png)

![N-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B2859432.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide](/img/structure/B2859433.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2859439.png)

![1-benzyl-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2859440.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone](/img/structure/B2859443.png)

![1-(3-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2859444.png)